molecular formula C6H2ClF3N2O2 B1587320 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine CAS No. 99368-67-9

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Cat. No. B1587320
CAS RN: 99368-67-9
M. Wt: 226.54 g/mol
InChI Key: OPEZLLCPUDLUFV-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2 .


Synthesis Analysis

The synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine can be achieved from Benzyltrimethylammonium chloride and 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is represented by the SMILES string ClC1=NC=C(N+O)C=C1C(F)(F)F .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a solid compound . Its molecular weight is 226.54 .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine serves as a versatile compound in chemical synthesis. It has been used in Suzuki–Miyaura cross-coupling reactions to yield 2-arylated compounds, which are further modified into various derivatives such as amides, anilines, and ureas. This showcases its role in expanding the structural diversity of related compounds (Bazin et al., 2013).

Applications in Pharmaceuticals and Agrochemicals

  • This compound is crucial as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, especially herbicides. It underscores the compound's importance in diverse sectors of chemical manufacturing (Li Zheng-xiong, 2004).

Key Intermediate in Drug Synthesis

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine has been utilized in the synthesis of the COMT inhibitor, a significant compound in the pharmaceutical industry. This illustrates its role as a key intermediate in the manufacturing of complex medicinal compounds (Kiss et al., 2008).

Enabling Structural Analysis and Crystallography

  • Its derivatives have been used for structural and crystallographic studies, providing insights into molecular conformations and interactions. This aids in understanding the physical and chemical properties of related compounds (Dupont et al., 2010).

In Organic Synthesis and Catalysis

  • The compound is instrumental in organic synthesis, serving as a starting material for halogen/metal exchange and electrophilic trapping, which are fundamental reactions in organic chemistry (Mongin et al., 1998).

Catalytic Synthesis Applications

  • It has been involved in studies related to catalytic synthesis, such as in the synthesis of isocyanates by carbonylation of nitro compounds. This highlights its role in facilitating complex chemical reactions (Manov-Yuvenskii et al., 1980).

In Energetic Material Synthesis

  • The compound has been used in the synthesis of energetic materials, showcasing its potential in fields requiring high-density materials with specific thermal and detonation properties (Ma et al., 2018).

In Antineoplastic Drug Development

  • It has played a role in the development of antineoplastic drugs, demonstrating its significance in creating life-saving cancer treatments (Cao et al., 2014).

Future Directions

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEZLLCPUDLUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397285
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

CAS RN

99368-67-9
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

Heat a mixture of 5-nitro-3-trifluoromethyl-pyridin-2-ol (416 mg, 2.0 mmol) and phosphorus oxychloride (1 mL) at 85° C. for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (15 mL) and wash with water (10 mL), saturated NaHCO3(aq) (10 mL) and brine (10 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

SOCl2 (18.45 mL, 253 mmol) was added to a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol). DMF (1.957 mL, 25.3 mmol) was added and the mixture was at 100° C. for 10 h. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield) was used in the next step without further purification. TLC (PE/EA=5:1, Rf=0.6): 1H NMR (400 MHz, CDCl3) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).
Name
Quantity
18.45 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
1.957 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1 g, 4.81 mmol) in SOCl2 (10 mL, 137 mmol) was added DMF (0.372 mL, 4.81 mmol). The resulting mixture was stirred at 80° C. for 16 h. After TLC analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in DCM (60 mL) and washed with aq NaHCO3 (20 mL) and brine (20 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (PE/EA=20/1) to yield a yellow solid of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (0.8 g, 3.53 mmol, 73.5% yield): 1H NMR (400 MHz, CD3OD) δ 9.42 (d, J=2.8 Hz, 1H), 8.91 (d, J=2.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.372 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of EXAMPLE 288A (1.69 g), phosphorus pentachloride (2.03 g), and phosphoryl trichloride (0.97 mL) was heated at 90° C. for 3 hours. After cooling, the reaction mixture was poured into ice, and extracted with ethyl acetate three times. The extract was washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with 10% ethyl acetate in hexanes to provide the title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Pang, F Shi - Tetrahedron Letters, 2016 - Elsevier
The oxidative amination of inert Csingle bondH bonds has the potential to fundamentally change chemistry but is severely limited by the low chemo- and regio-selectivity under …
Number of citations: 7 www.sciencedirect.com
S PANG, H YUAN, Y WU, SHI Feng - 分子催化, 2017 - jmcchina.org
The development of core-shell nanocatalysts has been intensively pursued. Here, we present the preparation, characterization and catalytic performance exploration of Co@ N-…
Number of citations: 6 www.jmcchina.org

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